molecular formula C13H15NO2S3 B2361914 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797570-80-9

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2361914
CAS No.: 1797570-80-9
M. Wt: 313.45
InChI Key: ZPVRZRPUVDCUKK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a chemical compound with the CAS Number 1797570-80-9 and a molecular formula of C13H15NO2S3 . It has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 471.5±55.0 °C . This sulfonamide features a thiophene ring, which is a privileged scaffold in medicinal chemistry, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the last decade . The thiophene nucleus is a versatile pharmacophore known for its diverse biological attributes and is frequently explored as a bio-isosteric replacement for phenyl rings, which can improve a compound's metabolic stability and binding affinity . The integration of the sulfonamide functional group further enhances the potential of this compound as a valuable building block, as sulfonamide-containing molecules represent a leading category in sulfur-based pharmaceuticals . The specific molecular architecture of this compound, which combines a cyclopropyl group, a thiophene-ethyl chain, and a thiophene-sulfonamide moiety, makes it a promising intermediate for researchers developing novel bioactive molecules. It is particularly useful for constructing compound libraries in drug discovery programs targeting a range of therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVRZRPUVDCUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Thiophene

Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) under controlled conditions. The reaction proceeds via the formation of a sulfonic acid intermediate, which is subsequently chlorinated with $$ \text{PCl}5 $$ or $$ \text{SOCl}_2 $$:

$$
\text{Thiophene} + \text{ClSO}3\text{H} \rightarrow \text{Thiophene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Thiophene-2-sulfonyl chloride}
$$

Key Data :

Parameter Value/Observation Source Citation
Yield 60–75%
Regioselectivity >90% for 2-position
Purification Distillation under vacuum

Preparation of N-Cyclopropyl-N-(2-(Thiophen-2-yl)ethyl)amine

Alkylation of Cyclopropylamine

Cyclopropylamine ($$ \text{C}3\text{H}7\text{N} $$) is alkylated with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$):

$$
\text{Cyclopropylamine} + \text{BrCH}2\text{CH}2\text{-Thiophene} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine} + \text{HBr}
$$

Optimization Insights :

  • Solvent : Acetonitrile enhances nucleophilicity of the amine.
  • Temperature : Reflux (~82°C) accelerates reaction kinetics.
  • Yield : 50–65% due to competing over-alkylation.

Alternative Route: Reductive Amination

A two-step approach involving:

  • Condensation of cyclopropylamine with 2-thiophenecarboxaldehyde.
  • Reduction of the imine intermediate using $$ \text{NaBH}_4 $$:

$$
\text{Cyclopropylamine} + \text{Thiophene-2-carboxaldehyde} \rightarrow \text{Imine} \xrightarrow{\text{NaBH}_4} \text{N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine}
$$

Advantages :

  • Avoids alkylating agents.
  • Higher functional group tolerance.

Sulfonamide Coupling Reaction

The final step involves reacting thiophene-2-sulfonyl chloride with N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine in the presence of a base (e.g., pyridine):

$$
\text{Thiophene-2-sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Reaction Conditions :

Parameter Optimal Value Rationale
Solvent Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) Polar aprotic, inert
Base Pyridine Scavenges HCl, enhances yield
Temperature 0–5°C (initial), then RT Controls exothermicity
Yield 70–85%

Advanced Methodologies and Innovations

Transition Metal-Catalyzed Approaches

Recent advances leverage copper(I) catalysts for C–N bond formation, enabling milder conditions and higher regioselectivity. For example, Cu(I)-mediated coupling between thiophene-2-sulfonamide and a cyclopropyl-ethylthiophene precursor:

$$
\text{Thiophene-2-sulfonamide} + \text{Br-Cyclopropyl-ethylthiophene} \xrightarrow{\text{Cu(I)}, \text{DMF}} \text{Target Compound}
$$

Benefits :

  • Reduced reaction time (4–6 hours vs. 12–24 hours).
  • Yield improvement to ~80%.

Multicomponent Reactions (MCRs)

A one-pot Gewald reaction variant synthesizes thiophene-sulfonamide hybrids directly:

$$
\text{Cyclopropylamine} + \text{Thiophene-2-carbaldehyde} + \text{Sulfur} \xrightarrow{\text{Base}} \text{Intermediate} \rightarrow \text{Target Compound}
$$

Challenges :

  • Limited scalability due to side reactions.
  • Requires precise stoichiometric control.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : $$ ^1\text{H} $$ NMR confirms cyclopropyl (δ 0.5–1.0 ppm) and thiophene protons (δ 6.8–7.5 ppm).
  • MS : Molecular ion peak at m/z 313.5 ([M+H]$$ ^+ $$).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide ()

  • Structure: Differs in the N-substituents, replacing the cyclopropyl and thiophen-2-yl ethyl groups with a dimethylaminoethyl chain.
  • Synthesis : Prepared via reaction of 2-thiophenesulfonyl chloride with N,N-dimethylethylenediamine in CH₂Cl₂, yielding 71% .
  • In contrast, the cyclopropyl group in the target compound may confer steric hindrance and metabolic stability.

N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide ()

  • Structure : Shares the thiophene-2-sulfonamide core but incorporates indole and iodophenyl substituents.
  • Synthesis : Utilizes Cs₂CO₃ and I₂ in acetonitrile, suggesting that similar halogenation or coupling strategies might apply to the target compound .

Thiophene-Containing Amines: Rotigotine-Related Compounds ()

  • Rotigotine Hydrochloride : Features a 2-(thiophen-2-yl)ethyl group linked to a tetrahydronaphthalene scaffold. Its molecular weight (351.93 g/mol) and substituent arrangement highlight the role of thiophene in dopamine receptor binding .
  • Rotigotine Related Compound G: Contains bis[2-(thiophen-2-yl)ethyl]amino groups, increasing molecular weight (420.03 g/mol) and lipophilicity compared to the target compound .

Benzothiophene Acrylonitrile Derivatives ()

  • Structure : Benzothiophene acrylonitriles (e.g., compounds 31–33) replace the sulfonamide with an acrylonitrile linker but retain thiophene-derived aromaticity.
  • Activity : Exhibit potent anticancer effects (GI₅₀ <10–100 nM) against 60 human cancer cell lines, attributed to methoxy substituents enhancing potency and overcoming P-glycoprotein efflux .
  • Implications for Target Compound : The dual thiophene rings in the target compound may similarly enhance π-π stacking interactions in biological targets, though the sulfonamide group could alter solubility and binding kinetics.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield (If Available) Notable Activity/Properties Reference
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide Cyclopropyl, 2-(thiophen-2-yl)ethyl ~353.5 (estimated) N/A Hypothesized enzyme inhibition N/A
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide Dimethylaminoethyl ~244.3 71% Potential solubility enhancement
Rotigotine Hydrochloride Propyl, 2-(thiophen-2-yl)ethyl 351.93 N/A Dopamine agonist
Benzothiophene acrylonitrile (Compound 32) 3,4,5-Trimethoxyphenyl ~335.4 N/A Anticancer (GI₅₀ <10–100 nM)

Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., methoxy in benzothiophenes ) and bulky substituents (e.g., cyclopropyl) can modulate potency and metabolic stability.
  • Synthetic Strategies : Sulfonamide formation via sulfonyl chloride-amine reactions is robust (71% yield in ), while Cs₂CO₃-mediated coupling ( ) may apply to complex N-substitutions.
  • Pharmacological Potential: Thiophene-containing compounds consistently demonstrate bioactivity, suggesting the target compound may share similar applications pending experimental validation.

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